molecular formula C12H10N4O2S2 B2389861 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1060353-77-6

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2389861
CAS RN: 1060353-77-6
M. Wt: 306.36
InChI Key: LDZAJIYEZJKGGA-UHFFFAOYSA-N
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Description

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazolopyrimidine derivative that has shown promising results in various research studies.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various thiazolo and oxazolo pyrimidines, including compounds structurally similar to "1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea". These compounds are created through reactions involving acylaminopyrimidines or by condensing amidinothiourea with specific ketones, leading to the formation of pyrimidinylureas with potential for further chemical modifications (Hurst, Atcha, & Marshall, 1991).

Antibacterial Applications

Novel heterocyclic compounds containing sulfonamido moieties, synthesized from similar pyrimidinyl precursors, have shown significant antibacterial activity. This research indicates the potential of such compounds, including those similar to "1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea", to act as effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Potential in Plant Biology and Agriculture

Urea derivatives, similar to the compound of interest, have been identified for their cytokinin-like activity, which is crucial for promoting cell division and differentiation in plants. Some of these compounds have shown to enhance adventitious root formation, indicating their potential utility in agricultural practices to improve crop yield and plant health (Ricci & Bertoletti, 2009).

Antioxidant Properties

Research into the antioxidant activity of similar pyrimidin- and thiazolyl-containing compounds has revealed their potential for mitigating oxidative stress. Such compounds have been evaluated for their ability to scavenge free radicals, indicating their utility as antioxidants in various applications, including potentially in medical and cosmetic products (George, Sabitha, Kumar, & Ravi, 2010).

Mechanism of Action

Target of Action

The compound, also known as 1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-thiophen-2-ylurea, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Pharmacokinetics

The compound’s structural features, such as the presence of an active methylene group, suggest it may have high reactivity, which could influence its pharmacokinetic properties .

Result of Action

For instance, certain compounds containing a primary amino substituent on the phenyl group exhibited moderate potencies against P. aeruginosa .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of strong electron-withdrawing groups such as nitro may improve the compound’s effect against Gram-negative bacteria

properties

IUPAC Name

1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-9(10(17)16-4-6-20-12(16)13-7)15-11(18)14-8-3-2-5-19-8/h2-6H,1H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAJIYEZJKGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea

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